Cimaterol

Descripción general

Descripción

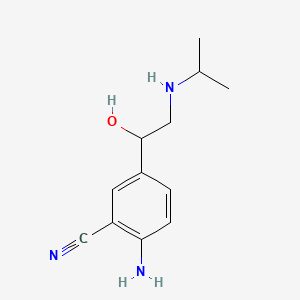

Cimaterol es un compuesto sintético biológicamente activo que pertenece a la clase de agonistas beta-adrenérgicos. Es conocido por su capacidad de activar la contracción muscular, aumentar la síntesis de proteínas musculares y reducir la descomposición de proteínas. Este compuesto se utiliza a menudo en la cría de ganado y aves de corral para promover el crecimiento muscular y mejorar la calidad de la carne. This compound es un sólido cristalino blanco que es casi insoluble en agua, pero se puede disolver en solventes orgánicos como etanol y dimetilsulfóxido .

Aplicaciones Científicas De Investigación

Cimaterol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.

Biología: Se estudia por sus efectos sobre el crecimiento muscular y la síntesis de proteínas en animales.

Medicina: Se investiga por su posible uso en el tratamiento de enfermedades de desgaste muscular y la mejora de la masa muscular en pacientes.

Industria: Se utiliza en la cría de ganado y aves de corral para promover el crecimiento muscular y mejorar la calidad de la carne .

Mecanismo De Acción

Cimaterol ejerce sus efectos al actuar como un agonista beta-adrenérgico. Se une a los receptores beta-adrenérgicos en la superficie de las células musculares, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Esta cascada de eventos da como resultado una mayor síntesis de proteínas y crecimiento muscular. El compuesto se dirige principalmente a los receptores adrenérgicos beta-1, beta-2 y beta-3 .

Análisis Bioquímico

Biochemical Properties

Cimaterol is a potent agonist of beta-adrenergic receptors . It interacts with these receptors, which are proteins, triggering a series of biochemical reactions. The nature of these interactions involves the binding of this compound to the receptor, which then initiates a cascade of intracellular events .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase protein gains in gastrocnemius plus plantaris muscles and reduce fat in all tissues studied in rats . It influences cell function by interacting with beta-adrenergic receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with beta-adrenergic receptors . This interaction leads to the activation or inhibition of enzymes, changes in gene expression, and ultimately, alterations in cellular function .

Temporal Effects in Laboratory Settings

In a study where rats were fed a diet containing this compound for 12 days, it was observed that this compound increased protein gains and reduced fat in all tissues studied . This indicates that the effects of this compound can change over time in laboratory settings, potentially due to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where male Sprague-Dawley rats were fed on a diet containing 0, 25, or 150 mg this compound/kg for 12 days, it was found that this compound increased protein gains and reduced fat in all tissues studied .

Metabolic Pathways

The potential biomarkers of this compound were found to be involved in several metabolic pathways, including pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its interaction with beta-adrenergic receptors, which are typically located on the cell membrane, it can be inferred that this compound may localize to these areas within the cell .

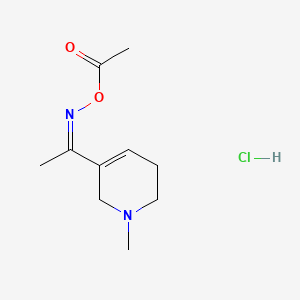

Métodos De Preparación

La preparación de Cimaterol es compleja y típicamente involucra técnicas de síntesis química. Una ruta sintética común incluye la reacción de alquilación de ácido 2-metoxibenzoico-5-etílico, seguida de una reacción con mercaptobencilamina para obtener el producto final . Los métodos de producción industrial a menudo requieren un control preciso de las condiciones de reacción para garantizar la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Cimaterol se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. .

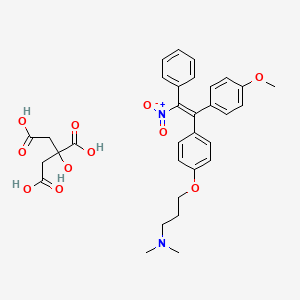

Comparación Con Compuestos Similares

Cimaterol es similar a otros agonistas beta-adrenérgicos como salbutamol, terbutalina y ractopamina. Es único en su afinidad de unión específica y efectos sobre el crecimiento muscular. Si bien todos estos compuestos promueven el crecimiento muscular y reducen la deposición de grasa, se ha demostrado que this compound tiene un efecto más pronunciado en la síntesis de proteínas musculares y la hipertrofia .

Compuestos Similares

- Salbutamol

- Terbutalina

- Ractopamina

This compound se destaca por su estructura molecular específica y los efectos biológicos resultantes, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en las aplicaciones industriales.

Propiedades

IUPAC Name |

2-amino-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045652 | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54239-37-1 | |

| Record name | Cimaterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54239-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimaterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054239371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimaterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(1-hydroxy-2-(isopropylamino)ethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMATEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY8VRF0GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cimaterol exert its effects on skeletal muscle?

A1: this compound interacts with β2-adrenergic receptors (β2AR) located on the surface of skeletal muscle cells. [] This interaction triggers a cascade of intracellular signaling events, leading to increased protein synthesis and decreased protein degradation. [, ] this compound has been shown to increase RNA content and the RNA:protein ratio in muscle, indicating enhanced protein synthesis. [] Additionally, it reduces the activity of calcium-dependent proteinases (CDP) and their inhibitor calpastatin, suggesting a reduction in protein degradation. [, ]

Q2: Does this compound's effect on muscle vary depending on muscle fiber type?

A2: Research suggests that this compound may preferentially impact specific muscle fiber types. Studies in lambs found that while this compound increased the cross-sectional area of both type I and type II fibers, the increase was more pronounced in type II fibers. [] This suggests a potential for differential effects on muscle fiber composition.

Q3: Does this compound directly affect muscle cells, or are there intermediary factors involved?

A3: Evidence suggests that this compound can directly influence skeletal muscle cells. Studies using close arterial infusion of this compound in steer hindlimbs demonstrated increased net amino acid uptake and protein accretion in the treated limb, indicating a direct anabolic effect. []

Q4: How does this compound affect adipose tissue metabolism?

A4: this compound generally reduces fat deposition in animals. [, , ] Studies show that while this compound may increase lipogenesis in some cases, it simultaneously decreases adipocyte size and overall fat mass. [] This suggests that the net effect of this compound is a reduction in fat deposition, potentially through enhanced lipolysis and altered adipocyte differentiation.

Q5: Does this compound affect energy expenditure?

A5: this compound has been shown to increase energy expenditure in some studies. [, , ] This increase in energy expenditure could be attributed to several factors, including increased protein synthesis, altered metabolic rate, and potential thermogenic effects.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol.

Q7: How does the structure of this compound relate to its activity as a β-agonist?

A7: As a β-agonist, this compound's structure shares similarities with other β-agonists like clenbuterol and salbutamol. The presence of a catechol ring with specific substitutions, along with an ethanolamine side chain, is crucial for binding to β2AR. [, ]

Q8: Have any studies investigated the impact of structural modifications on this compound's activity?

A8: While the provided research focuses primarily on this compound itself, related studies highlight the impact of even subtle structural modifications on the potency and selectivity of β-agonists. Small changes in the substituents on the catechol ring or the ethanolamine side chain can significantly alter receptor binding affinity and downstream effects. []

Q9: How is this compound metabolized and excreted?

A9: While specific metabolic pathways were not extensively detailed in the provided research, this compound, like other β-agonists, is primarily metabolized in the liver. [] It is likely subject to phase I and phase II metabolism, involving oxidation and conjugation reactions, respectively. Excretion routes may involve both urine and bile.

Q10: Are there differences in this compound's pharmacokinetics between species?

A10: While direct comparisons weren't a focus in the provided research, variations in drug metabolism and elimination pathways across species are well-documented. [] Therefore, it's plausible that this compound's pharmacokinetics could differ between, for example, rats, lambs, and cattle.

Q11: What types of in vivo models have been used to study this compound's effects?

A11: The provided research employed various animal models, including rats, lambs, steers, pigs, rabbits, and mice, to investigate this compound's effects on growth, body composition, and metabolism. [1-28] These models provide valuable insights into the compound's potential benefits and drawbacks.

Q12: Has this compound been tested in human clinical trials?

A12: The provided research focuses solely on animal studies. While this compound has shown efficacy in promoting lean mass accretion in animals, human trials would be essential to assess its safety, efficacy, and potential applications in a clinical setting.

Q13: What are the known toxicological effects of this compound?

A13: While this compound generally enhances growth and lean mass, some studies have reported potential adverse effects. In pigs, high doses of this compound were associated with an increased incidence of hoof lesions. [] This highlights the importance of carefully evaluating the dose-dependent effects of this compound and its potential long-term consequences.

Q14: Are there alternative compounds with similar effects to this compound?

A14: this compound belongs to the β-agonist class of compounds, which includes other growth promoters such as clenbuterol, salbutamol, and ractopamine. [, ] While these compounds share some similarities in their mechanism of action, they may exhibit differences in potency, selectivity, and potential adverse effects.

Q15: What analytical techniques are commonly used to study this compound?

A15: Various analytical methods are employed to quantify this compound in biological samples and feed. High-performance liquid chromatography (HPLC) coupled with various detectors, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used. Capillary electrophoresis (CE) with amperometric detection has also been explored for this compound analysis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)

![Copper(4+),[[N,N',N'',N'''-[(29H,31H-phthalocyaninetetrayl-kN29,kN30,kN31,kN32)tetrakis[methylenethio[(dimethylamino)methylidyne]]]tetrakis[N-methylmethanaminiumato]](2-)]-, tetrachloride](/img/structure/B1668956.png)

![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)